molecular formula C19H17N3O5S2 B2639109 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide CAS No. 1170041-55-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide

Cat. No.: B2639109
CAS No.: 1170041-55-0
M. Wt: 431.48
InChI Key: HAXFRQIIIFWQHY-UHFFFAOYSA-N
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Description

The compound N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide features a thiazole-4-carboxamide core substituted with a (4-methylsulfonylphenyl)amino group at position 2 and a benzo[d][1,3]dioxol-5-ylmethyl moiety at the N-terminus. The benzo[d][1,3]dioxol group (commonly associated with improved pharmacokinetic properties) and the methylsulfonylphenylamino substituent (a polar, electron-withdrawing group) suggest enhanced solubility and target-binding specificity compared to simpler thiazole derivatives.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-29(24,25)14-5-3-13(4-6-14)21-19-22-15(10-28-19)18(23)20-9-12-2-7-16-17(8-12)27-11-26-16/h2-8,10H,9,11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXFRQIIIFWQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the alkylation of the thiazole intermediate with a benzo[d][1,3]dioxole derivative, typically using a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Attachment of the Methylsulfonyl-Substituted Phenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where the thiazole intermediate reacts with a methylsulfonyl-substituted phenyl halide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the methylsulfonyl group, potentially converting the sulfone to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the thiazole nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Thiazole sulfides or reduced benzo[d][1,3]dioxole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies might focus on its anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its structural features might be exploited in the design of novel polymers or as a component in organic electronic devices.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d][1,3]dioxole and thiazole moieties could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Core Thiazole Modifications
  • Target Compound: The 2-((4-methylsulfonylphenyl)amino) substitution introduces a sulfonamide-like motif, which may enhance hydrogen bonding and electrostatic interactions with biological targets.
  • Analog 1: N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(methylthio)thiazole-4-carboxamide ( ) replaces the methylsulfonylphenylamino group with a methylthio (-SMe) group.
  • Analog 2: 2-cyano-N-(4-fluorophenyl)benzo[d]thiazole-4-carboxamide ( ) features a cyano (-CN) group at position 2, which strongly withdraws electrons, altering the thiazole ring’s electronic profile and binding affinity.
Benzo[d][1,3]dioxol-5-ylmethyl Motif

This moiety is conserved in multiple analogs ( ), suggesting its role in modulating bioavailability or target engagement. For example, in SW-C165 ( ), the same group is attached to an acetamide core, highlighting its versatility across scaffold types.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents LogP* (Predicted) Solubility (µM)
Target Compound ~430–450 4-Methylsulfonylphenylamino 2.1–2.5 Moderate (PBS)
Analog 1 (Methylthio derivative) ~350–370 Methylthio 3.0–3.5 Low
Analog 2 (Cyano derivative) ~330–350 Cyano 1.8–2.2 High
Analog 5 (Thienopyrimidine) 619.75 Thienopyrimidine, biphenylthioether 4.5–5.0 Low

*LogP values estimated using fragment-based methods.

Key Findings and Implications

  • The methylsulfonylphenylamino group in the target compound likely improves solubility and target specificity compared to methylthio or cyano analogs .
  • The benzo[d][1,3]dioxol-5-ylmethyl moiety is a recurring pharmacophore in diverse scaffolds, underscoring its utility in drug design .
  • Thiazole carboxamides with polar substituents (e.g., sulfonyl, cyano) demonstrate enhanced kinase inhibition profiles, aligning with trends observed in .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C18H18N2O4S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

The biological activity of this compound is primarily attributed to the thiazole moiety, which has been associated with various pharmacological effects including anticancer and antimicrobial properties. The presence of the benzo[d][1,3]dioxole group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µg/mL) Reference
A-431 (epidermoid carcinoma)1.98 ± 1.22
Jurkat (T-cell leukemia)1.61 ± 1.92

These findings suggest that the compound may induce apoptosis in cancer cells, possibly through the inhibition of anti-apoptotic proteins such as Bcl-2.

2. Antimicrobial Activity

The thiazole framework has also shown promise in antimicrobial applications. A review on 2-amino-1,3,4-thiadiazole derivatives noted their effectiveness against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition

The incorporation of a methylsulfonyl group is believed to enhance the compound's interaction with microbial targets.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole ring and substituents on the phenyl groups significantly influence biological activity. For instance, the presence of electron-donating groups like methyl at specific positions enhances anticancer efficacy while maintaining antimicrobial properties.

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on A-431 cells. The results indicated a dose-dependent response with increased apoptosis markers observed at higher concentrations. Molecular dynamics simulations suggested that the compound interacts predominantly through hydrophobic contacts with target proteins involved in apoptosis regulation.

Case Study 2: Antimicrobial Testing

In a separate investigation focused on antimicrobial properties, this compound was tested against a panel of bacterial strains. The results indicated that it exhibited broad-spectrum activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.

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